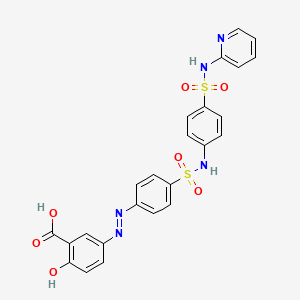
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonamide, and diazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Diazotization: The formation of the diazenyl group is achieved through the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with a phenolic compound to form the azo compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Azo Dyes: Compounds with similar diazenyl groups used in the dye industry.
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures used in various applications.
Uniqueness
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C24H19N5O7S2 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
2-hydroxy-5-[[4-[[4-(pyridin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C24H19N5O7S2/c30-22-13-8-18(15-21(22)24(31)32)27-26-16-4-9-19(10-5-16)37(33,34)28-17-6-11-20(12-7-17)38(35,36)29-23-3-1-2-14-25-23/h1-15,28,30H,(H,25,29)(H,31,32) |
InChIキー |
ZIWYZGOROABSLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


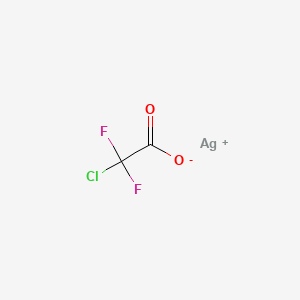
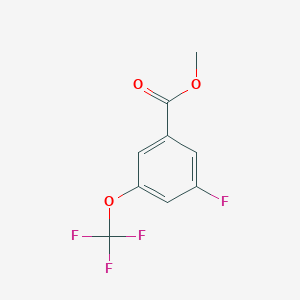
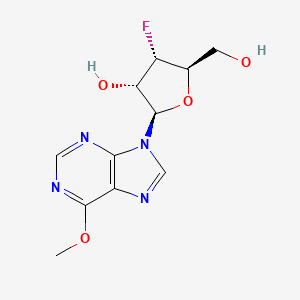
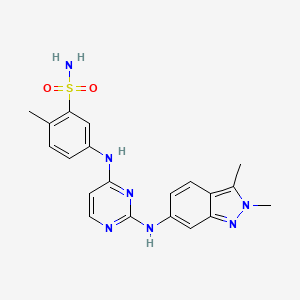
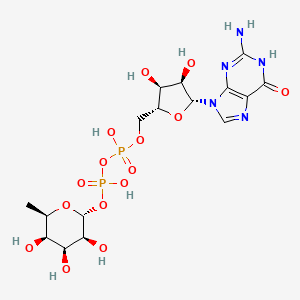
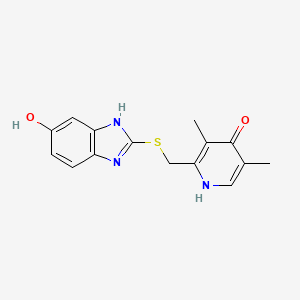
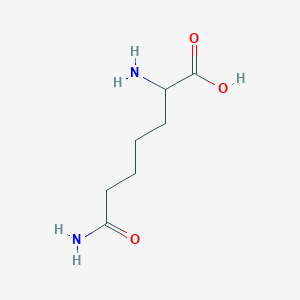
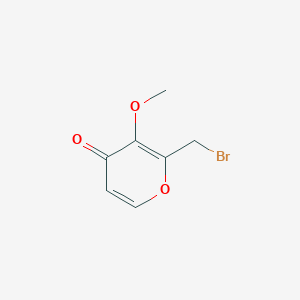
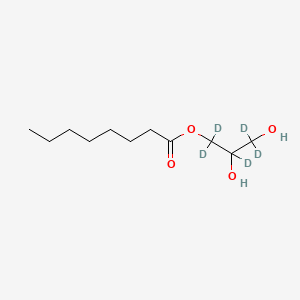
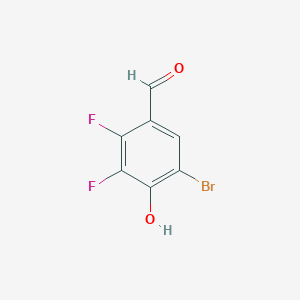
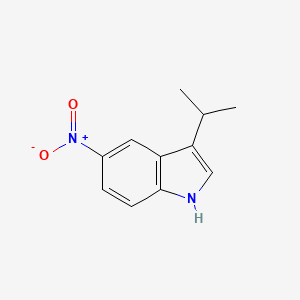

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
